![molecular formula C9H9NaO3 B1458325 Sodium 2-[2-(hydroxymethyl)phenyl]acetate CAS No. 262603-24-7](/img/structure/B1458325.png)
Sodium 2-[2-(hydroxymethyl)phenyl]acetate
Overview
Description
Sodium 2-[2-(hydroxymethyl)phenyl]acetate is an organic compound with the molecular formula C9H11NaO3 and a molecular weight of 190.17 g/mol . This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. It is derived from 2-(hydroxymethyl)phenylacetic acid and sodium, forming a salt that exhibits unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-[2-(hydroxymethyl)phenyl]acetate typically involves the reaction of 2-(hydroxymethyl)phenylacetic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where the acid reacts with the base to form the sodium salt. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures (20-40°C)
Solvent: Water or aqueous ethanol
Reaction Time: 1-2 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactors and more controlled conditions to ensure high yield and purity. The process may include:
Continuous Stirred Tank Reactors (CSTR): For continuous production
Purification Steps: Filtration, crystallization, and drying to obtain the pure compound
Chemical Reactions Analysis
Types of Reactions
Sodium 2-[2-(hydroxymethyl)phenyl]acetate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the phenyl ring.
Major Products Formed
Oxidation: Formation of 2-(carboxymethyl)phenylacetic acid.
Reduction: Formation of 2-(hydroxymethyl)phenylethanol.
Substitution: Formation of substituted phenylacetic acid derivatives.
Scientific Research Applications
Sodium 2-[2-(hydroxymethyl)phenyl]acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium 2-[2-(hydroxymethyl)phenyl]acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The hydroxymethyl group and the phenyl ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Sodium 2-[2-(hydroxymethyl)phenyl]acetate can be compared with other similar compounds, such as:
- Sodium 2-(hydroxymethyl)benzoate
- Sodium 2-(hydroxymethyl)phenylpropionate
Uniqueness
- Structural Differences : The position of the hydroxymethyl group and the length of the carbon chain differentiate these compounds.
- Chemical Properties : Variations in solubility, reactivity, and stability.
- Applications : Each compound may have unique applications based on its specific chemical properties.
Properties
IUPAC Name |
sodium;2-[2-(hydroxymethyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3.Na/c10-6-8-4-2-1-3-7(8)5-9(11)12;/h1-4,10H,5-6H2,(H,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEMJFGMYQGYAN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)[O-])CO.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



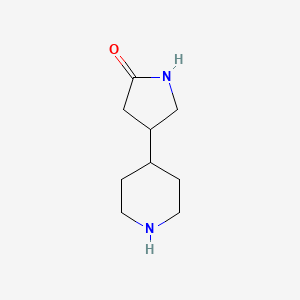
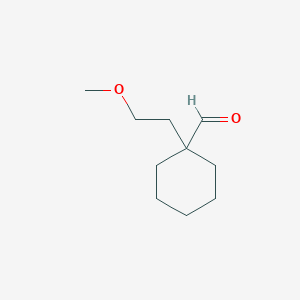
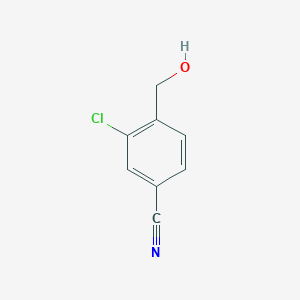
![[(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol](/img/structure/B1458247.png)
![2-Chloro-N-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]acetamide](/img/structure/B1458248.png)
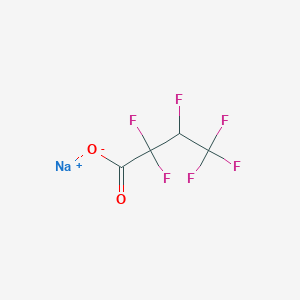
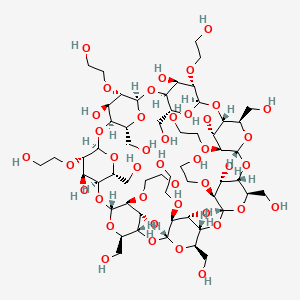

![4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine hydrochloride](/img/structure/B1458257.png)
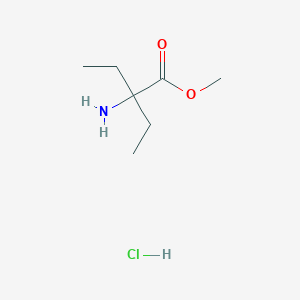
![3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1458261.png)
![1,3-Bis[5-bromo-2-(trifluoromethyl)phenyl]triaz-1-ene](/img/structure/B1458262.png)
![3-[(4-Chlorophenyl)sulfanyl]-4-nitrobenzoic acid](/img/structure/B1458264.png)
